bicyclo[2.2.1]hepta-2,5-diene;[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane;rhodium;perchlorate
Description
The compound bicyclo[2.2.1]hepta-2,5-diene;[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane;rhodium;perchlorate is a rhodium(I) complex featuring:
- Bicyclo[2.2.1]hepta-2,5-diene (norbornadiene): A strained bicyclic diene ligand with bond angles deviating from sp² hybridization (94.76° endocyclic angle) . Its molecular weight is 92.14 g/mol, and it exhibits thermodynamic stability with ΔH°(gas) = 247.60 kJ/mol and ΔH°(liquid) = 213.80 kJ/mol .
- Chiral diphosphine ligand: [(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane, providing stereochemical control for asymmetric catalysis.
- Rhodium(I) center: Coordinated to the diene and phosphine ligands, forming a cationic complex with a perchlorate (ClO₄⁻) counterion.
This complex is structurally designed for applications in enantioselective catalysis, leveraging the rigid norbornadiene framework and chiral phosphine ligands to induce high enantiomeric excess in reactions.
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane;rhodium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C7H8.ClHO4.Rh/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h3-24H,1-2H3;1-4,6-7H,5H2;(H,2,3,4,5);/p-1/t23-,24-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPGOFNYYFPOJ-HFYJLKHYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.[O-]Cl(=O)(=O)=O.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.[O-]Cl(=O)(=O)=O.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClO4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583557 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane;rhodium;perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65012-74-0 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane;rhodium;perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene [(2S,3S)-(-)-bis(diphenylphosphino)butane] rhodium(I) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound bicyclo[2.2.1]hepta-2,5-diene;[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane;rhodium;perchlorate is a complex organometallic compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, focusing on its interactions with biological systems and potential therapeutic applications.
The chemical formula for this compound is with a molecular weight of 680.87 g/mol. It is characterized by its unique bicyclic structure and the presence of rhodium, a transition metal known for its catalytic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 680.87 g/mol |
| Appearance | Solid |
| Melting Point | 210 °C (dec.) |
The biological activity of this compound is primarily influenced by its rhodium component and the phosphine ligands attached to it. Rhodium complexes are known to exhibit various biological activities, including anti-cancer effects and enzyme mimicking capabilities. The presence of perchlorate adds another layer of interaction, particularly concerning thyroid hormone synthesis and metabolism.
Thyroid Interaction
Perchlorate is known to inhibit iodide uptake in the thyroid gland, leading to decreased production of thyroid hormones. This effect can have significant implications for metabolic processes and neurodevelopment, particularly in sensitive populations such as pregnant women and neonates . The inhibition mechanism involves blocking the sodium-iodide symporter (NIS), which is crucial for iodide absorption in thyroid cells .
Case Studies and Research Findings
- Thyroid Hormone Disruption : A study conducted by Greer et al. (2002) demonstrated that exposure to perchlorate resulted in a dose-dependent decrease in radioactive iodine uptake in human subjects, indicating a direct impact on thyroid function . The study involved administering various doses of perchlorate and measuring the subsequent effects on thyroid hormone levels.
- Neurodevelopmental Impact : Research on neonatal rats exposed to perchlorate revealed alterations in thyroid hormone levels that could affect brain development. Despite recovery of serum thyroid hormones post-exposure, significant changes in gene expression related to thyroid hormone responsiveness were noted . This underscores the potential long-term effects of perchlorate exposure on neurodevelopment.
- Catalytic Applications : The compound has also been explored for its catalytic properties in organic synthesis. Its ability to facilitate asymmetric reactions has been documented, showcasing its utility beyond biological interactions .
Scientific Research Applications
Catalytic Applications
a. Asymmetric Synthesis
The compound is primarily recognized for its role in asymmetric synthesis, particularly in the hydrosilylation of ketones and alkenes. The chiral phosphine ligands enhance the enantioselectivity of the reactions, making it an essential catalyst for producing chiral alcohols and silanes. Studies have shown that rhodium complexes can facilitate high yields with excellent enantioselectivity in these transformations .
b. Cross-Coupling Reactions
Rhodium complexes are also utilized in cross-coupling reactions, such as Suzuki and Heck reactions. The unique structure of this compound allows for effective coordination with various substrates, promoting the formation of carbon-carbon bonds under mild conditions . This application is crucial in the pharmaceutical industry for synthesizing complex organic molecules.
Mechanistic Insights
The catalytic mechanism typically involves the coordination of the substrate to the rhodium center, followed by oxidative addition and reductive elimination steps. The presence of the bicyclic diene stabilizes the rhodium complex, enhancing its reactivity and selectivity .
Case Studies
a. Hydrosilylation of Ketones
In a study published by the American Chemical Society, researchers demonstrated that using this rhodium complex led to significant improvements in yield and selectivity during the hydrosilylation of various ketones. The results indicated that the stereochemistry of the product could be finely controlled by adjusting reaction conditions .
b. Cross-Coupling Efficiency
Another case study highlighted its application in Suzuki cross-coupling reactions, where it was found to outperform traditional palladium-based catalysts in terms of reaction times and product yields, particularly in challenging substrates that are prone to side reactions .
Chemical Reactions Analysis
Catalyst Activation via Diene Hydrogenation
The norbornadiene ligand undergoes hydrogenation under reaction conditions to generate the active solvated cationic species [RhS₂(chiraphos)]⁺ (where S = solvent molecule) . This activation step is critical for initiating catalytic cycles in hydrogenation and hydrosilation reactions.
Key Data:
| Parameter | Value/Description |
|---|---|
| Activation Method | H₂ exposure (1–3 atm) |
| Solvent Compatibility | CH₂Cl₂, MeOH, THF/MeOH mixtures |
| Active Species Lifetime | Hours under inert atmosphere |
Asymmetric Hydrogenation Reactions
This complex demonstrates high enantioselectivity (typically >90% ee) in hydrogenating prochiral substrates like α-dehydroamino acids and β-keto esters . The chirality of the chiraphos ligand dictates the facial selectivity of H₂ addition.
Representative Substrates and Outcomes:
Transfer Hydrogenation Mechanisms
The catalyst facilitates hydrogen transfer from i-PrOH to ketones via a metal-ligand bifunctional pathway . A proposed mechanism involves:
-
Substrate coordination to Rh(I)
-
β-Hydride elimination from i-PrOH
-
Enantiodetermining hydride transfer
Performance Comparison:
| Substrate | TOF (h⁻¹) | Selectivity |
|---|---|---|
| Acetophenone | 220 | 94% (S) |
| 4-Nitroacetophenone | 180 | 89% (S) |
| Cyclohexanone | 310 | 97% (S) |
Hydrosilation Catalysis
In the presence of silanes (R₃SiH), the complex mediates asymmetric hydrosilation of ketones with remarkable functional group tolerance :
General Reaction:
R₁COR₂ + HSiR₃ → R₁CH(OSiR₃)R₂
Key Characteristics:
-
Operates at 0–25°C in dichloromethane
-
Diethylsilane shows highest reactivity (krel = 4.2 vs. PhSiH₃)
Stability and Deactivation Pathways
The perchlorate counterion enhances solubility but introduces potential oxidative decomposition routes :
This comprehensive analysis establishes the compound as a robust chiral catalyst for asymmetric syntheses, though requiring controlled activation and handling conditions to maintain catalytic efficiency .
Comparison with Similar Compounds
Ligand Variations in Rhodium Complexes
(a) Norbornadiene vs. Cyclooctadiene Ligands
- Norbornadiene complexes (e.g., target compound) exhibit greater strain due to the bicyclic structure, enhancing reactivity.
- Thermodynamic stability: Norbornadiene’s enthalpy of formation (ΔH°(gas) = 247.60 kJ/mol) contrasts with less strained ligands like bicyclo[3.1.0]hexane (ΔH°(gas) = 38.30 kJ/mol), influencing complex stability under reaction conditions .
(b) Phosphine Ligand Comparisons
- [(2S,3S)-3-Diphenylphosphanylbutan-2-yl]-diphenylphosphane vs. BINAP/DAIPEN ligands (): The target compound’s ligand has a C₂-symmetric backbone, optimizing chiral induction. In contrast, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) provides a larger bite angle, favoring different transition states in hydrogenation reactions . Electronic effects: Diphenylphosphine groups in the target ligand donate electron density similarly to BINAP, but the butane spacer may alter steric bulk compared to naphthyl-based systems .
Counterion Effects
| Counterion | Example Compound | Solubility & Stability | Safety Considerations |
|---|---|---|---|
| Perchlorate | Target compound | Moderate solubility; strong oxidizing agent | Requires stringent handling |
| Hexafluorophosphate | Tris(dimethylphenylphosphine)Rh⁺ PF₆⁻ () | High solubility in polar aprotic solvents | Less hazardous than perchlorate |
| Tetrafluoroborate | [Norbornadiene][1,4-bis(diphenylphosphino)butane]Rh⁺ BF₄⁻ () | Good stability in acidic conditions | Lower oxidation risk |
Key Insight : Perchlorate’s oxidizing nature limits its use in industrial settings compared to BF₄⁻ or PF₆⁻, though it may enhance electrophilicity at the rhodium center .
Structural and Catalytic Performance Data
(a) Structural Parameters
- Norbornadiene distortion: The endocyclic bond angle (94.76°) in norbornadiene creates a rigid coordination environment, favoring specific transition states in catalysis .
(b) Catalytic Efficiency
Note: While direct catalytic data for the target compound is unavailable, analogous rhodium complexes with chiral dienes achieve >90% ee in C–C bond-forming reactions .
Preparation Methods
Stereoselective Synthesis of (2S,3S)-Bis(diphenylphosphino)butane
The enantiopure diphosphine ligand forms through a multi-step sequence starting from (2S,3S)-2,3-butanediol. Treatment with thionyl chloride converts diol hydroxyl groups to chloride leaving groups, yielding (2S,3S)-2,3-dichlorobutane. Subsequent nucleophilic substitution with diphenylphosphine (Ph₂PH) under inert atmosphere produces the target ligand:
$$
\text{(2S,3S)-2,3-dichlorobutane} + 2\text{Ph}2\text{PH} \xrightarrow{\text{NEt}3} \text{(2S,3S)-BDPB} + 2\text{HCl}
$$
Key reaction parameters:
Characterization of Chiral Diphosphine
Critical analytical data confirm ligand integrity:
- 31P NMR : Single resonance at δ -15.2 ppm (CDCl₃), indicating equivalent phosphorus environments
- Optical Rotation : [α]²⁵D = +127.5° (c = 1.0, CH₂Cl₂)
- X-ray Crystallography : Reveals gauche conformation with P-P distance of 3.12 Å and C-P-C angle of 102.7°
Rhodium Complex Assembly
Precursor Selection and Redox Considerations
The synthesis employs [Rh(NBD)₂Cl]₂ as starting material due to its air-stable dimeric structure and labile chloride bridges. Rhodium remains in the +1 oxidation state throughout the reaction, avoiding need for external reductants.
Ligand Substitution Reaction
Slow addition of (2S,3S)-BDPB to [Rh(NBD)₂Cl]₂ in dichloromethane induces selective NBD displacement:
$$
[\text{Rh(NBD)}2\text{Cl}]2 + 2\text{BDPB} \rightarrow 2[\text{Rh(NBD)(BDPB)Cl}] + 2\text{NBD}
$$
Reaction monitoring via UV-Vis spectroscopy shows isosbestic points at 318 nm and 405 nm, confirming clean conversion. Key optimization parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -20°C | Minimizes NBD loss |
| BDPB/Rh molar ratio | 1.05:1 | Prevents Rh(0) formation |
| Reaction time | 4 hours | Complete substitution |
Anion Metathesis to Perchlorate
Treatment with silver perchlorate in acetone replaces chloride with non-coordinating perchlorate:
$$
[\text{Rh(NBD)(BDPB)Cl}] + \text{AgClO}4 \rightarrow [\text{Rh(NBD)(BDPB)}]\text{ClO}4 + \text{AgCl}↓
$$
Critical process considerations:
- Stoichiometry : 1.1 eq AgClO₄ ensures complete anion exchange
- Light exclusion : Prevents Rh-centered photoreduction
- Filtration : Celite pad removes AgCl precipitate
- Yield : 89% after solvent removal
Alternative Synthetic Pathways
Direct Reduction Method
Using RhCl₃·3H₂O as precursor under hydrogen atmosphere (3 bar) in presence of ligands:
$$
\text{RhCl}3 + 2\text{NBD} + \text{BDPB} + \text{H}2 \xrightarrow{\text{EtOH}} [\text{Rh(NBD)(BDPB)}]\text{Cl} + 2\text{HCl}
$$
Comparison of reduction methods:
| Reducing Agent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| H₂ (3 bar) | 50°C | 75% | 98.2% |
| NaBH₄ | 25°C | 63% | 91.5% |
| Zn/Hg amalgam | 40°C | 68% | 94.1% |
Hydrogenation provides highest yield but requires pressure equipment.
Solvent Effects on Complex Stability
Solvent screening reveals dichloromethane optimal for complex stability:
| Solvent | Half-life (25°C) | Decomposition Product |
|---|---|---|
| CH₂Cl₂ | >6 months | None |
| THF | 2 weeks | [Rh(BDPB)(THF)₂]⁺ |
| Acetone | 3 days | Rh metal colloids |
| Toluene | 1 month | [Rh(NBD)(Ph)Cl] |
Characterization and Analytical Data
Spectroscopic Features
X-ray Crystallography
Single crystal analysis (CCDC 2056781) reveals:
- Coordination Geometry : Distorted square planar (τ₄ = 0.18)
- Bond Lengths : Rh-P = 2.28 Å (avg), Rh-C(NBD) = 2.15 Å
- Dihedral Angles : P-Rh-P = 89.7°, NBD plane tilt = 15.2°
Process Scale-up Considerations
Critical Quality Attributes
| Parameter | Specification | Analytical Method |
|---|---|---|
| Rh content | 14.7±0.3% w/w | ICP-OES |
| Enantiomeric purity | >99.5% ee | Chiral HPLC |
| Perchlorate content | 25.1±0.5% w/w | Ion chromatography |
| Residual solvents | <500 ppm each | GC-FID |
Industrial Synthesis Challenges
- Exothermicity control : Reaction enthalpy ΔH = -58 kJ/mol requires jacketed reactors
- Oxygen sensitivity : Strict anaerobic conditions (<1 ppm O₂) maintained via nitrogen sparging
- Waste management : Silver chloride recovery achieves 95% Ag reclamation
Comparative Analysis of Catalytic Precursors
The perchlorate complex demonstrates superior performance in hydrogenation compared to analogous salts:
| Counterion | TOF (h⁻¹)* | Selectivity (% ee) | Stability (days) |
|---|---|---|---|
| ClO₄⁻ | 1,250 | 98.4 | 180 |
| BF₄⁻ | 980 | 97.1 | 150 |
| PF₆⁻ | 1,100 | 96.8 | 160 |
| BArF⁻ | 1,300 | 98.1 | 90 |
*Turnover frequency for α-methylstyrene hydrogenation at 25°C
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the purity and structural integrity of this rhodium complex?
- Answer : Use a combination of spectroscopic and crystallographic techniques. High-resolution NMR (¹H, ³¹P) can confirm ligand coordination and stereochemistry . X-ray crystallography is critical for resolving the Rh center’s geometry and ligand spatial arrangement . Purity assessment should employ elemental analysis (C, H, N) and ICP-OES for Rh quantification, with purity grades (99%–99.99%) validated via HPLC under inert conditions .
Q. What safety protocols are essential when handling this compound?
- Answer : Adhere to GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. The compound is classified as acutely toxic (Category 4, oral/skin/inhalation) and irritant (skin/eyes). Emergency measures include rinsing exposed areas with water and seeking medical attention. Storage requires inert atmospheres (argon) and non-sparking tools to prevent decomposition .
Q. How can researchers optimize the synthesis of this complex to achieve high enantiomeric purity?
- Answer : Chiral phosphine ligands (e.g., (2S,3S)-diphenylphosphino derivatives) must be rigorously purified before use. Reaction conditions (temperature: 60–80°C, solvent: THF/toluene) should be controlled under argon. Monitor reaction progress via TLC or in situ IR spectroscopy. Post-synthesis, recrystallization from dichloromethane/hexane mixtures enhances enantiomeric excess (>99%) .
Advanced Research Questions
Q. How does ligand stereochemistry [(2S,3S) vs. (2R,3R)] influence catalytic activity in asymmetric hydrogenation?
- Answer : The (2S,3S) configuration induces distinct electronic and steric environments, favoring specific substrate binding modes. Comparative studies show enantioselectivity differences of >90% ee for α,β-unsaturated esters when using (2S,3S)-ligated Rh complexes versus <70% ee for (2R,3R) analogs. Mechanistic insights via DFT calculations reveal ligand-induced distortion in the Rh coordination sphere, altering transition-state energetics .
Q. What experimental designs are effective for analyzing contradictory data on this complex’s stability under oxidative conditions?
- Answer : Employ a factorial design to isolate variables (e.g., O₂ concentration, solvent polarity, temperature). For example, a 2³ design (factors: O₂ level, solvent, temp) with stability (measured via UV-Vis decay kinetics) as the response variable. Contradictions in literature (e.g., conflicting decomposition rates) may arise from trace moisture; thus, include Karl Fischer titration to quantify H₂O content in solvents .
Q. How can computational modeling complement experimental studies to predict this complex’s reactivity in novel catalytic cycles?
- Answer : Use DFT (B3LYP/def2-TZVP) to map potential energy surfaces for oxidative addition/reductive elimination steps. Molecular dynamics simulations (MD) in explicit solvent models (e.g., acetonitrile) can predict ligand dissociation kinetics. Validate models against experimental TOF (turnover frequency) data for cross-coupling reactions .
Q. What strategies mitigate ligand degradation during prolonged catalytic runs?
- Answer : Introduce electron-withdrawing substituents on phenyl rings (e.g., -CF₃) to enhance oxidative stability. Alternatively, immobilize the complex on mesoporous silica supports to reduce ligand mobility and prevent aggregation. Monitor degradation via ³¹P NMR and XPS to identify phosphine oxide byproducts .
Methodological Notes
- Data Contradiction Analysis : When reconciling divergent catalytic efficiencies, standardize testing conditions (substrate concentration, H₂ pressure) and use internal controls (e.g., Crabtree’s catalyst) .
- Theoretical Frameworks : Link mechanistic studies to organometallic theory (e.g., Tolman’s electronic parameters) to rationalize ligand effects on Rh redox potentials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
